molecular formula C7H12O3 B15316053 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid

3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid

Cat. No.: B15316053
M. Wt: 144.17 g/mol
InChI Key: NHSCZYYXLPDSET-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid typically involves the following steps:

  • Cyclobutane Derivation: The cyclobutane ring can be synthesized through various methods, including the cyclization of linear precursors.

  • Hydroxyethyl Group Addition: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the hydroxyethyl moiety.

  • Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions of the corresponding alcohol or aldehyde.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can be used in substitution reactions, with suitable solvents and temperatures.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols, aldehydes, and corresponding esters.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through binding to active sites or allosteric sites, influencing enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:

  • 3-(2-Hydroxyethyl)cyclohexane-1-carboxylicacid: Similar structure but with a cyclohexane ring instead of cyclobutane.

  • 3-(2-Hydroxyethyl)cyclopentane-1-carboxylicacid: Similar structure but with a cyclopentane ring instead of cyclobutane.

  • 3-(2-Hydroxyethyl)butanoic acid: Similar functional groups but with a linear chain instead of a cyclic structure.

Uniqueness: The uniqueness of this compound lies in its cyclic structure, which can impart different chemical and physical properties compared to its linear or larger ring counterparts

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-2-1-5-3-6(4-5)7(9)10/h5-6,8H,1-4H2,(H,9,10)

InChI Key

NHSCZYYXLPDSET-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCO

Origin of Product

United States

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